Cas no 1379891-08-3 (2-(2-aminoethyl)-5-bromophenol)

2-(2-aminoethyl)-5-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-aminoethyl)-5-bromophenol
- Phenol, 2-(2-aminoethyl)-5-bromo-
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- MDL: MFCD29760329
- Inchi: 1S/C8H10BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3-4,10H2
- InChI Key: HBFSOPZGYYJICI-UHFFFAOYSA-N
- SMILES: C1(O)=CC(Br)=CC=C1CCN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2-(2-aminoethyl)-5-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916090-0.5g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1916090-0.05g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1916090-1.0g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 1g |
$928.0 | 2023-06-02 | ||
Enamine | EN300-1916090-1g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 1g |
$842.0 | 2023-09-17 | ||
eNovation Chemicals LLC | D539524-1g |
2-(2-Aminoethyl)-5-bromophenol |
1379891-08-3 | 95% | 1g |
$785 | 2025-02-26 | |
Enamine | EN300-1916090-10g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1916090-2.5g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1916090-10.0g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 10g |
$3992.0 | 2023-06-02 | ||
Enamine | EN300-1916090-5.0g |
2-(2-aminoethyl)-5-bromophenol |
1379891-08-3 | 5g |
$2692.0 | 2023-06-02 | ||
eNovation Chemicals LLC | D539524-1g |
2-(2-Aminoethyl)-5-bromophenol |
1379891-08-3 | 95% | 1g |
$785 | 2025-02-28 |
2-(2-aminoethyl)-5-bromophenol Related Literature
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
Additional information on 2-(2-aminoethyl)-5-bromophenol
2-(2-Aminoethyl)-5-Bromophenol (CAS No. 1379891-08-3): An Overview of Its Properties, Applications, and Recent Research
2-(2-Aminoethyl)-5-bromophenol (CAS No. 1379891-08-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound features a phenolic ring substituted with a bromine atom at the 5-position and an aminoethyl group at the 2-position, making it a valuable building block for various applications.
The chemical structure of 2-(2-aminoethyl)-5-bromophenol is characterized by its aromatic ring, which provides stability and reactivity, and the functional groups that offer diverse chemical properties. The bromine atom at the 5-position can serve as a useful handle for further chemical modifications, while the aminoethyl group introduces nucleophilic and basic properties to the molecule. These features make 2-(2-aminoethyl)-5-bromophenol an attractive candidate for synthetic chemistry and drug discovery.
In recent years, 2-(2-aminoethyl)-5-bromophenol has been extensively studied for its potential applications in various fields. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antiviral agents, where its unique structure can enhance binding affinity to specific viral targets. Additionally, 2-(2-aminoethyl)-5-bromophenol has shown promise in the synthesis of small molecules that can modulate protein-protein interactions, which are crucial in many biological processes.
The physicochemical properties of 2-(2-aminoethyl)-5-bromophenol have also been thoroughly investigated. It is a white to off-white solid with a melting point ranging from 60 to 63°C. The compound is moderately soluble in water and exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in both aqueous and organic reaction media, enhancing its versatility in synthetic protocols.
In terms of stability, 2-(2-aminoethyl)-5-bromophenol is stable under normal laboratory conditions but should be stored away from strong oxidizing agents and acidic environments to prevent degradation. It is also important to handle this compound with care due to its potential to cause skin and eye irritation, although it is not classified as a hazardous material.
The biological activity of 2-(2-aminoethyl)-5-bromophenol has been a subject of extensive research. Studies have shown that it can exhibit antioxidant properties due to the presence of the phenolic hydroxyl group, which can scavenge free radicals and protect cells from oxidative damage. This property makes it a potential candidate for developing therapeutic agents against oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, 2-(2-aminoethyl)-5-bromophenol has been investigated for its anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This suggests that 2-(2-aminoethyl)-5-bromophenol could be developed into anti-inflammatory drugs for treating conditions like arthritis and inflammatory bowel disease.
The pharmacological profile of 2-(2-aminoethyl)-5-bromophenol has also been explored in preclinical studies. Animal models have shown that it can cross the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) disorders. Its ability to modulate neurotransmitter systems and influence neuronal function has led to its evaluation as a potential treatment for neurological conditions such as Alzheimer's disease and Parkinson's disease.
In the realm of drug discovery, 2-(2-aminoethyl)-5-bromophenol has been used as a starting material for the synthesis of more complex molecules with enhanced biological activity. For example, researchers have synthesized derivatives by introducing additional functional groups or modifying existing ones to improve potency, selectivity, and pharmacokinetic properties. These derivatives have shown improved efficacy in various preclinical models, highlighting the potential of 2-(2-aminoethyl)-5-bromophenol-based compounds in drug development.
The environmental impact of 2-(2-aminoethyl)-5-bromophenol has also been considered in recent studies. While it is not classified as an environmentally hazardous substance, efforts are being made to develop greener synthetic routes to minimize its ecological footprint. Sustainable methods such as catalytic processes using environmentally friendly catalysts are being explored to reduce waste generation and energy consumption during production.
In conclusion, 2-(2-aminoethyl)-5-bromophenol (CAS No. 1379891-08-3) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique structure and versatile properties make it an invaluable tool for synthetic chemists and drug developers alike. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in scientific advancements.
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